molecular formula C18H21ClN4O B2546113 3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2195951-86-9

3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2546113
CAS No.: 2195951-86-9
M. Wt: 344.84
InChI Key: AFTVVLBBNKUFHV-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a useful research compound. Its molecular formula is C18H21ClN4O and its molecular weight is 344.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Crystal Structure Characterization : The compound "3-(3-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one" and similar structures have been synthesized and characterized using various spectroscopy techniques, including 1H and 13C NMR, HRMS, and X-ray crystallography. These studies often aim to understand the molecular configuration and crystal structure, revealing insights into the intermolecular interactions and conformational stability of the compounds (Wu et al., 2015).

Biological Activities and Applications

  • Antifungal Activity : Research into 1,2,3-Triazole derivatives, including structures similar to the compound , has shown significant antifungal properties, especially against Candida strains. These compounds are synthesized via copper-catalyzed azide alkyne cycloaddition (click chemistry) and evaluated for their in vitro antifungal efficacy, highlighting the potential for developing new antifungal agents (Lima-Neto et al., 2012).

  • Anticancer and Antimicrobial Agents : The integration of biologically active heterocyclic entities like oxazole, pyrazoline, and pyridine has been explored for their anticancer and antimicrobial activities. Compounds synthesized in this context have been assessed for their effectiveness against various cancer cell lines and pathogenic strains, demonstrating potential applications in cancer therapy and infection control (Katariya et al., 2021).

Advanced Material Synthesis

  • Nanoparticle Preparation : Hetero bicyclic compounds have been utilized as reducing and stabilizing agents for the synthesis of nanoparticles, such as zinc nanoparticles. These studies focus on the morphology and structural characterization of the nanoparticles, indicating the role of such organic compounds in nanotechnology and materials science (Pushpanathan & Kumar, 2014).

Molecular Docking Studies

  • Anticancer Activity Prediction : Molecular docking studies of heterocyclic compounds, including those similar to "this compound," have been conducted to predict their anticancer activity. These studies help in understanding the interaction between the synthesized compounds and biological targets, providing a foundation for further drug development (Katariya et al., 2021).

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-14-3-1-2-13(10-14)4-7-18(24)23-15-5-6-16(23)12-17(11-15)22-9-8-20-21-22/h1-3,8-10,15-17H,4-7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTVVLBBNKUFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC(=CC=C3)Cl)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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